molecular formula C7H13NO4 B12286091 1-Pentanol, 5-nitro-, 1-acetate

1-Pentanol, 5-nitro-, 1-acetate

Cat. No.: B12286091
M. Wt: 175.18 g/mol
InChI Key: SCXMBOGFICHROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitropentyl Acetate is an organic compound with the molecular formula C7H13NO4. It is characterized by the presence of a nitro group (-NO2) attached to a pentyl chain, which is further esterified with acetic acid. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitropentyl Acetate typically involves the esterification of 5-nitropentanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{5-Nitropentanol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitropentyl Acetate} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of 5-Nitropentyl Acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitropentyl Acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a base, it can hydrolyze to form 5-nitropentanol and acetic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Nitropentyl Acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitropentyl Acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The acetate group can also be hydrolyzed to release acetic acid, which can participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Nitropentyl Acetate: Similar structure but with the nitro group attached to the fourth carbon of the pentyl chain.

    5-Nitrohexyl Acetate: Similar structure but with an additional carbon in the alkyl chain.

    5-Nitropentanol: The alcohol precursor of 5-Nitropentyl Acetate.

Uniqueness

5-Nitropentyl Acetate is unique due to its specific ester and nitro functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted applications in research and development, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

5-nitropentyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXMBOGFICHROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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